Cas no 3572-80-3 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- structure
3572-80-3 structure
Product Name:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
CAS-nummer:3572-80-3
MF:C18H25NO
MW:271.397205114365
CID:306894
PubChem ID:19143
Update Time:2025-04-19

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • (+)-CYCLOAZOCINE
    • CYCLAZOCINE
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan
    • 2'-Hydroxy-2-cyclopropylmethyl-5,9-dimethyl-6,7-benzomorphan
    • 2'-Hydroxy-5,9-dimethyl-2-cyclopropylmethyl-6,7-benzomorphan
    • 3-cyclopropyl-methyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-8-hydroxy-2,6-methan-3-benzazocin
    • NIH 7981
    • UM 407
    • WIN 20,740
    • zazocin-8-ol
    • Ciclazocina [INN-Spanish]
    • 3-Cyclopropylmethyl-6(eq),11(ax)-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol(Cyclazocine)
    • NS00080844
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • L001209
    • CYCLAZOCINE [USAN]
    • WLN: T C666 A KN&TTJ A1 B1 EQ K1- AL3TJ
    • (Cyclazocine) 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • (+/-)-Cyclazocine
    • Rac-Cyclazocine
    • 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan
    • 3-(Cyclopropylmethyl)-1,2,3, 4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6[eq],6-methano-3-benzazocin-8-ol
    • NSC172134
    • 3-(Cyclopropylmethyl)1-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2, 6-methano-3-benzazocin-8-ol
    • CHEMBL289683
    • 3-(Cyclopropylmethyl)1-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 2, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • Cyclazocine [USAN:INN]
    • Cyclazocine (USAN/INN)
    • (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • {3-Cyclopropylmethyl-6[eq],} {11[ax]-dimethyl-2,6-methano-3-benzazocin-8-ol}
    • FT-0665329
    • NSC 107429
    • 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
    • Cyclazocinum [INN-Latin]
    • CYCLAZOCINE [INN]
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • MLS002703971
    • SCHEMBL37996
    • 10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • EINECS 230-866-7
    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-,(2S,6S,11S)-
    • CYCLAZOCINE (-)
    • NS00029907
    • 10-cyclopropylmethyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol(Cyclazocine)
    • Cyclazocine (+)
    • 2-Cyclopropylmethyl-5,7-beneomorphan
    • Q5198126
    • Cyclazocinum
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol (cyclazocine)
    • NSC-172134
    • NSC107429
    • UNII-J5W1B1159C
    • D03618
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-beneomorphan
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-; Cyclazocine; NSC 107429; Win 20740
    • Ciclazocina
    • 3-(Cyclopropylmethyl)-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3,4,5,6-Tetrachloro-phthalic acid
    • 3572-80-3
    • DTXSID9022863
    • BDBM50018731
    • NSC-107429
    • FT-0665328
    • 2, 6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5, 6-hexahydro-6,11-dimethyl-
    • CYCLAZOCINE [MI]
    • WIN 20740
    • cyclopropylmethyl(dimethyl)[?]ol
    • 3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • (cyclazocine)2-{4-[(2,4-Diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
    • 7346-09-0
    • WIN-20740
    • 2-Cyclopropylmethyl-2'-hydroxy-5,7-benzomorphan
    • J5W1B1159C
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • EINECS 222-689-9
    • 2, 6-Methano-3-benzazocin-8-ol, 1,2,3,4,5, 6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2.alpha.,6.alpha.,11R*)-
    • SMR001395644
    • Inchi: 1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
    • InChI-sleutel: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • LACHT: OC1C=CC2=C(C=1)C1(C)CCN(CC3CC3)C(C2)C1C

Berekende eigenschappen

  • Exacte massa: 271.19400
  • Monoisotopische massa: 271.194
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 23.5A^2

Experimentele eigenschappen

  • Kleur/vorm: 白色结晶固体
  • Dichtheid: 1.0115 (rough estimate)
  • Smeltpunt: 201-204°
  • Kookpunt: 414.48°C (rough estimate)
  • Vlampunt: 188.7°C
  • Brekindex: 1.5740 (estimate)
  • Oplosbaarheid: 0.1 M HCl: soluble
  • PSA: 23.47000
  • LogboekP: 3.26430
  • Oplosbaarheid: 不确定

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Beveiligingsinformatie

  • WGK Duitsland:3
  • RTECS:PB8585000
  • Opslagvoorwaarde:2-8°C
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.